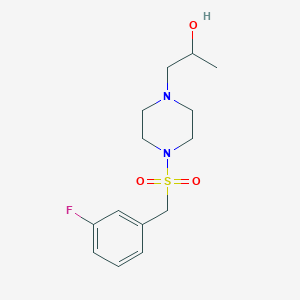

1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol” is a chemical compound with the molecular formula C14H21FN2O3S and a molecular weight of 316.39. It is structurally characterized by the presence of a 4-fluorobenzylpiperazine moiety .

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step procedure . For instance, the synthesis of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives involved a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis

The molecular structure of “1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol” is characterized by the presence of a 4-fluorobenzylpiperazine moiety . This moiety is a key pharmacophoric feature for the inhibition of tyrosinase .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines involved intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Wissenschaftliche Forschungsanwendungen

Tyrosinase Inhibition

Tyrosinase (TYR) is a copper-containing enzyme involved in melanogenesis—the process of melanin production. FSP has been investigated as a competitive inhibitor of TYR from Agaricus bisporus (AbTYR). Notably, compound 26 (IC50 = 0.18 μM) containing the 4-fluorobenzylpiperazine moiety demonstrated 100-fold greater activity than the reference compound kojic acid (IC50 = 17.76 μM). Additionally, compound 26 exhibited antimelanogenic effects on B16F10 cells without cytotoxicity .

Antibacterial Screening

Although not a primary focus, FSP derivatives have been synthesized and evaluated for antibacterial activity. However, in vitro screening revealed their inactivity against bacterial strains .

Bacterial Infections

While not fully explored, TYRIs like FSP might have implications in bacterial infection treatments. Further research is needed to uncover their potential in this area.

Wirkmechanismus

- In electrophilic aromatic substitution, the electrophile (our compound) replaces a hydrogen atom on the aromatic ring. The initial step involves the formation of a sigma bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. Subsequently, a proton is removed from this intermediate, yielding the substituted benzene ring .

Mode of Action

Eigenschaften

IUPAC Name |

1-[4-[(3-fluorophenyl)methylsulfonyl]piperazin-1-yl]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN2O3S/c1-12(18)10-16-5-7-17(8-6-16)21(19,20)11-13-3-2-4-14(15)9-13/h2-4,9,12,18H,5-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWHGKKQZZCWQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3007334.png)

![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B3007335.png)

![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B3007337.png)

![tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate](/img/structure/B3007341.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007343.png)

![4-methoxy-3-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B3007346.png)

![3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3007350.png)

![5-((4-chlorophenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3007353.png)